REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:5]([CH:6]=[O:7])=[C:4]([F:12])[CH:3]=1.Cl([O-])=[O:14].[Na+].O.O.P(O)(O)([O-])=O.[Na+].CC(=CC)C>C(O)(C)(C)C.O>[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:5]([C:6]([OH:14])=[O:7])=[C:4]([F:12])[CH:3]=1 |f:1.2,3.4.5.6|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C(=C1)OC)F
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
monosodium phosphate dihydrate
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
O.O.P(=O)([O-])(O)O.[Na+]
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
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CC(C)=CC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (monitored by TLC)
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is diluted with ice water (50 ml)
|
Type
|
ADDITION
|
Details
|
by adding 2N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with methyl tert-butyl ether (2×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The methyl tert-butyl ether layer is extracted again with 10% aqueous sodium hydroxide (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×50 ml)
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10 mmol | |
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |